molecular formula C16H17N3O3S2 B6511255 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide CAS No. 950320-19-1

4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide

Numéro de catalogue: B6511255
Numéro CAS: 950320-19-1
Poids moléculaire: 363.5 g/mol
Clé InChI: VMRWFRSRDPEPPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a butanamide derivative featuring a 1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl group and an N-[(thiophen-2-yl)methyl] substituent. The benzothiadiazine moiety, characterized by a sulfur-containing heterocycle with two sulfonyl oxygens, confers unique electronic and steric properties, making it a candidate for pharmacological applications. The thiophene-methyl group enhances lipophilicity and may influence binding interactions in biological systems.

Propriétés

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c20-16(17-11-12-5-4-10-23-12)9-3-8-15-18-13-6-1-2-7-14(13)24(21,22)19-15/h1-2,4-7,10H,3,8-9,11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRWFRSRDPEPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide is a member of the benzothiadiazine class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 368.48 g/mol. The structure features a benzothiadiazine core with a dioxo group and an amide side chain, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC19H24N2O2S
Molecular Weight368.48 g/mol
StructureStructure

Pharmacological Profile

Research indicates that compounds containing the benzothiadiazine moiety exhibit several pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.09 to 157.4 µM in breast cancer cell lines .
  • Anti-inflammatory Effects : The benzothiadiazine derivatives are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, potentially through ROS (reactive oxygen species) generation .
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and survival.

Study on Anticancer Activity

A study investigated the effects of similar benzothiadiazine derivatives on breast cancer cell lines (MCF-7, CAMA-1). The results demonstrated significant inhibition of cell proliferation, with varying IC50 values indicating different levels of potency across cell lines .

Cell LineIC50 (µM)
MCF-70.30
CAMA-10.16
HCC19540.51

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance biological activity. For example, derivatives with modifications at the thiophene or amide positions can lead to improved pharmacological profiles.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Butanamide Backbones

The butanamide scaffold is common in medicinal chemistry. Key analogues include:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
4-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide (17) Trifluoromethylphenyl group Replaces benzothiadiazine with a trifluoromethylphenyl group; lacks sulfur heterocycle
1-(4-(thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine (19) Piperazine ring at the terminal amide Incorporates a piperazine ring instead of benzothiadiazine
N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-N-methyl-4-[methyl(thiophen-2-ylsulfonyl)amino]butanamide Thiophen-2-ylsulfonylamino and imidazolyl groups Replaces benzothiadiazine with sulfonamide-imidazole hybrid

Key Observations :

Benzothiadiazine-Containing Analogues

Benzothiadiazine derivatives are rare in the provided evidence. However, the following insights apply:

  • Reactivity: The 1,1-dioxo group in the target compound increases electrophilicity at the sulfur center, facilitating nucleophilic substitutions or interactions with biological nucleophiles (e.g., cysteine residues). This contrasts with non-sulfonated benzothiazinones, which exhibit lower reactivity .
  • Comparative Pharmacological Potential: Benzothiadiazine cores in related compounds (e.g., dihydroquinazolinones in ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
Heterocycle-Driven Reactivity
  • Benzothiadiazine vs. Thiazolidinone: The benzothiadiazine’s sulfonyl groups increase acidity at adjacent positions, enabling deprotonation-driven reactions absent in thiazolidinone derivatives (e.g., compound 9m in ).
  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature enhances interactions with aromatic residues in target proteins, as seen in compound 17’s higher binding affinity compared to phenyl analogues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.